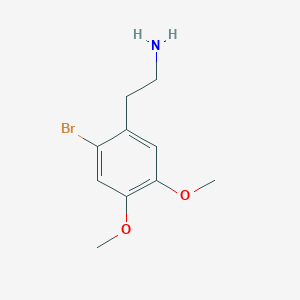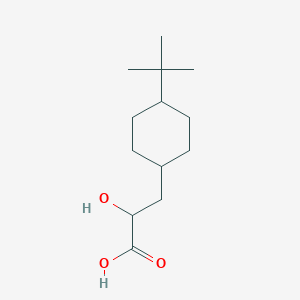![molecular formula C23H30FN3O5S B2812529 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 904827-07-2](/img/structure/B2812529.png)
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPEB, and it has been studied for its possible use in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide:
Pharmacological Research
This compound has been studied for its potential as a pharmacological agent, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .
Neuropharmacology
Given the presence of the piperazine ring, which is common in many psychoactive drugs, this compound may have applications in neuropharmacology. It could be investigated for its effects on the central nervous system, potentially leading to new treatments for neurological disorders .
Cancer Research
The sulfonyl group in the compound’s structure is known for its role in various anticancer agents. This compound could be explored for its potential to inhibit cancer cell growth or induce apoptosis in cancer cells, contributing to the development of new cancer therapies .
Cardiovascular Research
Compounds with similar structures have been studied for their effects on cardiovascular health. This compound could be investigated for its potential to modulate cardiovascular functions, such as blood pressure regulation or heart rate control .
Antimicrobial Research
The fluorophenyl group in the compound’s structure is often found in antimicrobial agents. This compound could be tested for its ability to inhibit the growth of bacteria, fungi, or viruses, making it a candidate for new antimicrobial drugs .
Metabolic Disorders
Research into compounds with similar structures has shown potential in treating metabolic disorders. This compound could be explored for its effects on metabolic pathways, potentially leading to new treatments for conditions like diabetes or obesity .
Inflammatory Diseases
The compound’s structure suggests it could have anti-inflammatory properties. It could be studied for its ability to reduce inflammation, which is a common factor in many chronic diseases, including arthritis and inflammatory bowel disease .
Chemical Biology
In chemical biology, this compound could be used as a tool to study various biological processes. Its unique structure allows it to interact with different biomolecules, making it useful for probing the mechanisms of action of various biological systems .
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O5S/c1-3-31-21-10-9-18(17-22(21)32-4-2)23(28)25-11-16-33(29,30)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWGFAFTQFGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


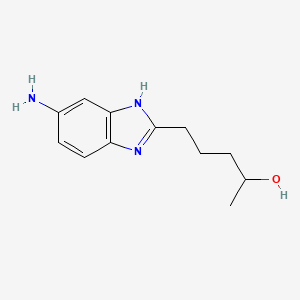
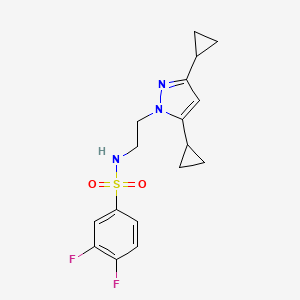
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)
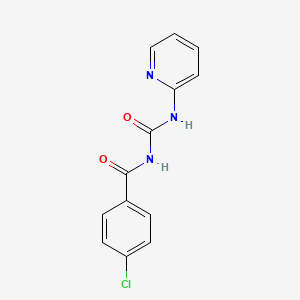
![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

